molecular formula C9H18N2O B2468426 [1-(Oxan-4-yl)azetidin-2-yl]methanamine CAS No. 2002801-91-2

[1-(Oxan-4-yl)azetidin-2-yl]methanamine

Katalognummer B2468426
CAS-Nummer: 2002801-91-2
Molekulargewicht: 170.256
InChI-Schlüssel: JQAOPTRHKRAYKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“[1-(Oxan-4-yl)azetidin-2-yl]methanamine” is a chemical compound with the CAS Number: 2002801-91-2 . It has a molecular weight of 170.25 . The IUPAC name for this compound is (1-(tetrahydro-2H-pyran-4-yl)azetidin-2-yl)methanamine . It is typically stored at a temperature of 4 degrees Celsius . The compound is usually available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H18N2O/c10-7-9-1-4-11(9)8-2-5-12-6-3-8/h8-9H,1-7,10H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 170.25 . It is stored at a temperature of 4 degrees Celsius .

Wirkmechanismus

[1-(Oxan-4-yl)azetidin-2-yl]methanamine is a selective inhibitor of mTOR kinase, which is a critical regulator of cell growth and metabolism. mTOR exists in two distinct complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), which have different downstream targets and functions. This compound selectively inhibits mTORC1, leading to the inhibition of protein synthesis, cell growth, and proliferation. The mechanism of action of this compound has been extensively studied using biochemical and cellular assays, as well as animal models of disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, this compound inhibits mTOR signaling and induces apoptosis, leading to the inhibition of cell growth and proliferation. In animal models of diabetes, this compound improves glucose tolerance and insulin sensitivity, leading to improved glycemic control. In animal models of neurodegenerative disorders, this compound improves cognitive function and reduces neuroinflammation, leading to improved neurological outcomes.

Vorteile Und Einschränkungen Für Laborexperimente

[1-(Oxan-4-yl)azetidin-2-yl]methanamine has several advantages for lab experiments, including its high potency and selectivity for mTORC1, its commercial availability, and its extensive characterization in biochemical and cellular assays. However, this compound also has some limitations, including its relatively short half-life and the need for careful dosing and administration to achieve optimal therapeutic effects. Additionally, this compound may have off-target effects on other kinases and signaling pathways, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on [1-(Oxan-4-yl)azetidin-2-yl]methanamine, including the development of more potent and selective mTOR inhibitors, the optimization of dosing and administration for maximal therapeutic effects, and the identification of biomarkers for patient selection and monitoring. Additionally, the combination of this compound with other targeted therapies or immunotherapies may enhance its therapeutic efficacy in cancer and other diseases. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound on mTOR signaling and downstream pathways may lead to the development of novel therapeutics for a variety of diseases.

Synthesemethoden

[1-(Oxan-4-yl)azetidin-2-yl]methanamine can be synthesized using a variety of methods, including the reaction of 2-azetidinone with 4-hydroxyoxan-2-one, followed by reductive amination with formaldehyde and sodium cyanoborohydride. Other methods involve the reaction of 2-azetidinone with oxan-4-ol, followed by reductive amination with formaldehyde and sodium borohydride. The synthesis of this compound has been optimized to produce high yields and purity, and the compound is commercially available for research purposes.

Wissenschaftliche Forschungsanwendungen

[1-(Oxan-4-yl)azetidin-2-yl]methanamine has been extensively studied for its potential therapeutic applications in cancer, diabetes, and neurodegenerative disorders. In cancer, mTOR is frequently dysregulated, leading to uncontrolled cell growth and proliferation. This compound has been shown to inhibit mTOR signaling and induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. In diabetes, mTOR has been implicated in the regulation of insulin signaling and glucose metabolism. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. In neurodegenerative disorders, mTOR dysregulation has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . The MSDS would provide detailed information on the potential hazards, safe handling procedures, and emergency response measures.

Eigenschaften

IUPAC Name

[1-(oxan-4-yl)azetidin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-7-9-1-4-11(9)8-2-5-12-6-3-8/h8-9H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAOPTRHKRAYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1CN)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.